molecular formula C8H7ClN2O B1356974 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine CAS No. 446284-32-8

7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B1356974
CAS No.: 446284-32-8
M. Wt: 182.61 g/mol
InChI Key: DDGRTUWDSZHBCJ-UHFFFAOYSA-N
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Description

7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine is a chemical compound with the molecular formula C8H7ClN2O and a molecular weight of 182.61 . It’s a heterocyclic compound that can be used as a pharmaceutical building block .


Synthesis Analysis

The synthesis of substituted pyridines, such as this compound, has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7ClN2O/c1-12-6-4-11-8 (9)7-5 (6)2-3-10-7/h2-4,10H,1H3 . This indicates the presence of a chlorine atom, a methoxy group, and a pyrrolopyridine core in the molecule.

Scientific Research Applications

Synthesis of Derivatives

7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine and related structures serve as versatile building blocks in chemical synthesis. They are used in the efficient synthesis of various derivatives, such as 4-substituted 7-azaindole derivatives, through simple nucleophilic displacement reactions. This process has been utilized in the synthesis of 4-O- and C-substituted-7-azaindoles, demonstrating the compound's utility in producing structurally diverse molecules (Figueroa‐Pérez et al., 2006).

Role in Medicinal Chemistry

These compounds play a significant role in medicinal chemistry. For example, novel 1H-pyrrolo[2,3-b]pyridine derivatives have been designed, synthesized, and biologically evaluated as c-Met inhibitors. These efforts contribute to the development of new therapeutic agents, highlighting the compound's importance in drug discovery and development (Liu et al., 2016).

Antibacterial Agent Synthesis

A study demonstrated the synthesis of 1H-pyrrolo[2,3-b]pyridine systems for potential use as antibacterial agents. This underscores the compound's role in the development of new antibacterial compounds, contributing to the fight against bacterial infections (Abdel-Mohsen & Geies, 2008).

Catalysis and Derivative Formation

The compound is also significant in catalysis, as seen in the rhodium-catalyzed asymmetric addition of arylboronic acids to derivatives of 1H-pyrrolo[2,3-b]pyridin-2(3H)-ones. This process aids in the synthesis of new original derivatives, demonstrating the compound's versatility in organic synthesis (Croix et al., 2015).

Semiconducting Material Development

It also finds application in the development of semiconducting materials. The synthesis of nitrogen-embedded small molecules derived from compounds like this compound has led to the exploration of their optical, electrochemical properties, and carrier transport properties, showcasing its role in the field of material science (Zhou et al., 2019).

Electronic Structure Analysis

Finally, research into the electronic structure and topological features of related compounds, such as 4-chloro-1H-pyrrolo[2,3-b]pyridine, provides insights into the molecular properties that could be relevant in various applications, from material science to pharmaceuticals (Hazra et al., 2012)

Mechanism of Action

Target of Action

The primary targets of 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in a variety of biological processes, including cell growth, differentiation, and angiogenesis . Abnormal activation of FGFR signaling pathways is associated with the progression and development of several cancers .

Mode of Action

This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling pathways . By inhibiting FGFRs, this compound disrupts these signaling pathways, potentially inhibiting cancer cell proliferation and inducing apoptosis .

Biochemical Pathways

The compound affects the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways regulate various cellular processes, including cell proliferation, migration, and survival . By inhibiting FGFRs, the compound disrupts these pathways, potentially leading to reduced cancer cell proliferation and increased apoptosis .

Pharmacokinetics

Related compounds have shown low plasma exposure and high clearance, suggesting good metabolic stability .

Result of Action

The inhibition of FGFRs by this compound can lead to a reduction in cancer cell proliferation and an increase in apoptosis . This could potentially slow the progression of cancers associated with abnormal FGFR activation .

Biochemical Analysis

Biochemical Properties

7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes. For instance, it interacts with enzymes involved in signal transduction pathways, potentially altering their activity and downstream effects . The compound’s interactions with proteins and other biomolecules can lead to changes in their conformation and function, further influencing biochemical reactions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can affect the activity of kinases and phosphatases, leading to alterations in phosphorylation states and subsequent changes in cell signaling. Additionally, it may impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular responses and metabolic activities.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity . This binding interaction can result in conformational changes that either enhance or inhibit the function of the target biomolecule. Furthermore, the compound may influence gene expression by modulating the activity of transcription factors or other regulatory proteins, thereby affecting the transcriptional machinery and subsequent protein synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activities.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular function . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of key enzymes in these pathways, leading to changes in the production and utilization of metabolites. This can have downstream effects on cellular energy production, biosynthesis, and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can affect the compound’s accumulation and distribution, influencing its overall efficacy and impact on cellular function.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its ability to modulate cellular processes. For example, the compound’s presence in the nucleus may enhance its effects on gene expression, while its localization in the cytoplasm may impact metabolic pathways and signaling cascades.

Properties

IUPAC Name

7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c1-12-6-4-11-8(9)7-5(6)2-3-10-7/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDGRTUWDSZHBCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C2=C1C=CN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10580924
Record name 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10580924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446284-32-8
Record name 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10580924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 4-bromo-7-chloro-6-azaindole (6 g), CuBr (3.7 g) and NaOMe (30 mL, 5% in MeOH) was heated at 110° C. for 24 hours in a sealed tube. After cooling to room temperature, the reaction mixture was added to saturated aqueous NH4Cl. The resulting aqueous solution was extracted with EtOAc (3×30 mL). The combined organic layer was dried over MgSO4, filtered and the filtrate was concentrated in vacuo to afford a residue, which was purified by using silica gel chromatography to give 1.8 g of 4-methoxy-7-chloro-6-azaindole, Precursor 2e.
Quantity
6 g
Type
reactant
Reaction Step One
[Compound]
Name
CuBr
Quantity
3.7 g
Type
reactant
Reaction Step One
Name
NaOMe
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 4-bromo-7-chloro-6-azaindole (1 g), CuI (0.65 g) and NaOMe (4 mL, 25% in methanol) in MeOH (16 mL) was heated at 110-120° C. for 16 hours in a sealed tube. After cooling to room temperature, the reaction mixture was neutralized with 1N HCl to pH 7. The aqueous solution was extracted with EtOAc (3×30 mL). Then the combined organic layer was dried over MgSO4, filtered and the filtrate was concentrated in vacuo to afford a residue, which was purified by using silica gel chromatography to give 0.3 g of 4-methoxy-7-chloro-6-azaindole, Precursor 2e. MS m/z: (M+H)+ calcd for C8H8ClN2O: 183.03; found 183.09. HPLC retention time: 1.02 minutes (column B).
Quantity
1 g
Type
reactant
Reaction Step One
Name
NaOMe
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
0.65 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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